molecular formula C24H25N3O6S B1225352 3-[(4-Phenyl-1-piperazinyl)sulfonyl]benzoic acid [2-(2-furanylmethylamino)-2-oxoethyl] ester

3-[(4-Phenyl-1-piperazinyl)sulfonyl]benzoic acid [2-(2-furanylmethylamino)-2-oxoethyl] ester

Cat. No. B1225352
M. Wt: 483.5 g/mol
InChI Key: LGAQKLZPUUURLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(4-phenyl-1-piperazinyl)sulfonyl]benzoic acid [2-(2-furanylmethylamino)-2-oxoethyl] ester is a member of piperazines.

Scientific Research Applications

Analgesic Applications

One significant application of compounds structurally related to 3-[(4-Phenyl-1-piperazinyl)sulfonyl]benzoic acid [2-(2-furanylmethylamino)-2-oxoethyl] ester is in the development of analgesic medications. A study led by Manoury et al. (1979) synthesized a series of compounds with the mentioned structure and tested them for analgesic and anti-inflammatory properties. The results indicated that several of these compounds were notably more potent analgesics than reference compounds and possessed minor anti-inflammatory activity. In particular, a compound named antrafenine showed marked analgesic activity and excellent tolerance in pharmacological, toxicological studies, and clinical trials (Manoury et al., 1979).

Therapeutic Potential in Cocaine Abuse Treatment

Another potential application is in the treatment of cocaine abuse. Lewis et al. (1999) explored compounds related to 3-[(4-Phenyl-1-piperazinyl)sulfonyl]benzoic acid [2-(2-furanylmethylamino)-2-oxoethyl] ester for their ability to bind to the dopamine transporter and inhibit dopamine uptake, a mechanism potentially beneficial in treating cocaine addiction. The study identified several analogues with promising properties, highlighting the therapeutic potential of these compounds in extended-release formulations for cocaine-abuse treatment (Lewis et al., 1999).

Applications in Anesthesia and Sedation

The compound has also been explored for its potential use as a sedative or anesthetic agent. A study focusing on JM-1232(-), a compound with a similar structure, investigated its pharmacokinetics and safety at high doses. This research is crucial for understanding the safe application range of such compounds when used as sedatives or anesthetic agents (Kato et al., 2010).

Repellency Applications

Compounds structurally related to 3-[(4-Phenyl-1-piperazinyl)sulfonyl]benzoic acid [2-(2-furanylmethylamino)-2-oxoethyl] ester have been investigated for their repellency properties as well. Jakubas et al. (1992) studied the absolute and relative feeding repellency of coniferyl benzoate and its analogues, shedding light on the potential use of these compounds as pest repellents. The study concluded that benzoate esters are generally more repellent than their corresponding alcohols and that repellency is influenced by the chemical structure (Jakubas et al., 1992).

properties

Product Name

3-[(4-Phenyl-1-piperazinyl)sulfonyl]benzoic acid [2-(2-furanylmethylamino)-2-oxoethyl] ester

Molecular Formula

C24H25N3O6S

Molecular Weight

483.5 g/mol

IUPAC Name

[2-(furan-2-ylmethylamino)-2-oxoethyl] 3-(4-phenylpiperazin-1-yl)sulfonylbenzoate

InChI

InChI=1S/C24H25N3O6S/c28-23(25-17-21-9-5-15-32-21)18-33-24(29)19-6-4-10-22(16-19)34(30,31)27-13-11-26(12-14-27)20-7-2-1-3-8-20/h1-10,15-16H,11-14,17-18H2,(H,25,28)

InChI Key

LGAQKLZPUUURLS-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)S(=O)(=O)C3=CC=CC(=C3)C(=O)OCC(=O)NCC4=CC=CO4

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[(4-Phenyl-1-piperazinyl)sulfonyl]benzoic acid [2-(2-furanylmethylamino)-2-oxoethyl] ester
Reactant of Route 2
Reactant of Route 2
3-[(4-Phenyl-1-piperazinyl)sulfonyl]benzoic acid [2-(2-furanylmethylamino)-2-oxoethyl] ester
Reactant of Route 3
Reactant of Route 3
3-[(4-Phenyl-1-piperazinyl)sulfonyl]benzoic acid [2-(2-furanylmethylamino)-2-oxoethyl] ester
Reactant of Route 4
Reactant of Route 4
3-[(4-Phenyl-1-piperazinyl)sulfonyl]benzoic acid [2-(2-furanylmethylamino)-2-oxoethyl] ester
Reactant of Route 5
Reactant of Route 5
3-[(4-Phenyl-1-piperazinyl)sulfonyl]benzoic acid [2-(2-furanylmethylamino)-2-oxoethyl] ester
Reactant of Route 6
Reactant of Route 6
3-[(4-Phenyl-1-piperazinyl)sulfonyl]benzoic acid [2-(2-furanylmethylamino)-2-oxoethyl] ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.